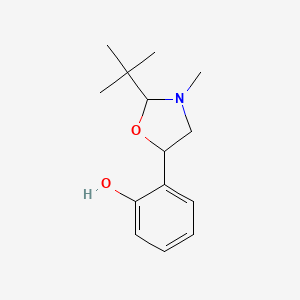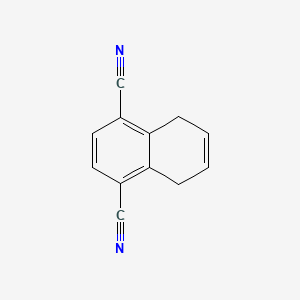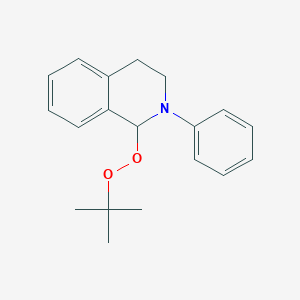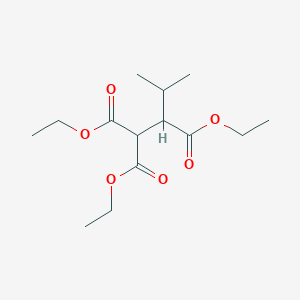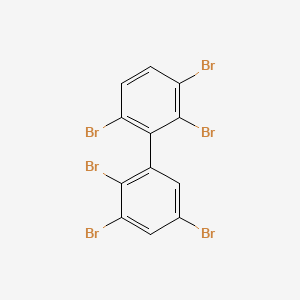
Bis(3-hydroxyphenyl) phenyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-hydroxyphenyl) phenyl phosphate is a phosphorus-containing compound with the molecular formula C18H15O6P. It is known for its flame-retardant properties and is used in various industrial applications, particularly in the production of epoxy resins .
Métodos De Preparación
Bis(3-hydroxyphenyl) phenyl phosphate can be synthesized through the reaction of phenyl dichlorophosphate and 1,3-dihydroxybenzene. The reaction is typically carried out in the presence of a solvent such as xylene, and the mixture is heated to facilitate the reaction . The compound is characterized by techniques such as elemental analysis, Fourier transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy .
Análisis De Reacciones Químicas
Bis(3-hydroxyphenyl) phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Polymerization: It is used as a reactive flame-retardant in the polymerization of epoxy resins.
Common reagents used in these reactions include oxidizing agents, catalysts, and solvents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Bis(3-hydroxyphenyl) phenyl phosphate has several scientific research applications:
Biology: Research is ongoing to explore its potential biological applications, although specific uses in this field are still under investigation.
Medicine: Its flame-retardant properties make it useful in the development of medical devices and materials that require high thermal stability.
Mecanismo De Acción
The flame-retardant mechanism of bis(3-hydroxyphenyl) phenyl phosphate involves the formation of a protective char layer on the surface of the material. This char layer acts as a barrier, preventing the spread of flames and reducing the release of flammable gases . The compound interacts with the polymer matrix, enhancing its thermal stability and reducing its flammability.
Comparación Con Compuestos Similares
Bis(3-hydroxyphenyl) phenyl phosphate is unique due to its specific structure and flame-retardant properties. Similar compounds include:
Bisphenol A: Commonly used in the production of polycarbonate plastics and epoxy resins.
Bisphenol S: An alternative to bisphenol A, used in various industrial applications.
Bisphenol F: Used in the production of epoxy resins and other polymeric materials.
Compared to these compounds, this compound offers superior flame-retardant properties and thermal stability, making it a valuable additive in various industrial applications.
Propiedades
Número CAS |
125437-37-8 |
|---|---|
Fórmula molecular |
C18H15O6P |
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
bis(3-hydroxyphenyl) phenyl phosphate |
InChI |
InChI=1S/C18H15O6P/c19-14-6-4-10-17(12-14)23-25(21,22-16-8-2-1-3-9-16)24-18-11-5-7-15(20)13-18/h1-13,19-20H |
Clave InChI |
RFRAYQHAUIAUFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OP(=O)(OC2=CC=CC(=C2)O)OC3=CC=CC(=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Dimethyl-N'-[4-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14296729.png)
![2-[(2,4-Dimethylphenyl)sulfanyl]benzoic acid](/img/structure/B14296733.png)
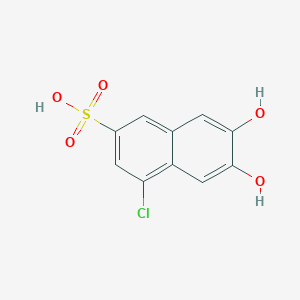
![N-[(Diphenylmethylidene)carbamoyl]benzamide](/img/structure/B14296742.png)

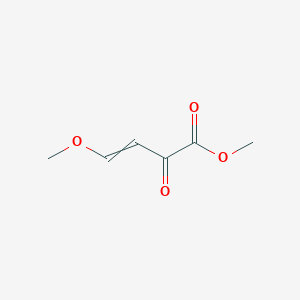
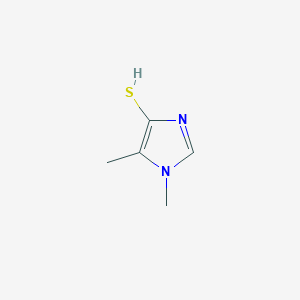
![6-Methoxy-2-[(3-methoxyphenyl)methyl]-3-methylbenzonitrile](/img/structure/B14296768.png)
